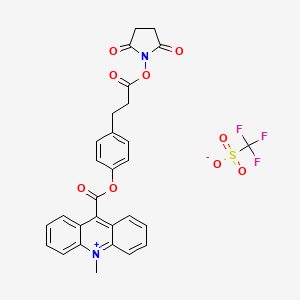
Acridinium C2 NHS Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridinium C2 NHS Ester is a chemiluminescent compound widely used in biochemical and medical research. It is known for its ability to label proteins and nucleic acids, generating light in the presence of hydrogen peroxide. This property makes it a valuable tool in various detection methods, including immunoassays and other biological detections .
作用机制
Target of Action
The primary targets of Acridinium C2 NHS Ester are proteins and nucleic acids . The compound is amine-reactive and will bind to any primary amino group on proteins/peptides .
Mode of Action
This compound interacts with its targets (proteins and nucleic acids) through a covalent bond . The compound has a quaternary nitrogen, which promotes a rapid chemiluminescent reaction with hydrogen peroxide . The acridine unit gives rise to the excited state N-methylacridone luminescent emitter . An aryloxy-leaving group is expelled during the reaction with hydrogen peroxide to give rise to a key intermediate in the chemiluminescent reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the chemiluminescent reaction with hydrogen peroxide . The compound generates chemiluminescence in the presence of hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its interaction with hydrogen peroxide. The acridinium label is released from the carrier (such as proteins) upon hydrogen peroxide activation . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of hydrogen peroxide in the environment.
Result of Action
The result of this compound’s action is the generation of chemiluminescence. The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be used as a sensitive detection method in immunoassays and other biological detections .
Action Environment
The action of this compound is influenced by environmental factors such as the presence and concentration of hydrogen peroxide . The compound’s efficacy and stability may also be affected by the pH of the environment, as the chemiluminescent reaction is triggered by exposure to an alkaline hydrogen peroxide solution .
生化分析
Biochemical Properties
The covalently bound acridinium NHS esters generate chemiluminescence in the presence of hydrogen peroxide . This property makes it a valuable tool in immunoassays and other biological detections .
Cellular Effects
The primary cellular effect of Acridinium C2 NHS Ester is the generation of chemiluminescence in the presence of hydrogen peroxide . This chemiluminescence can be detected and measured, providing a sensitive method for tracking the labeled biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves a reaction with hydrogen peroxide . Exposure of an acridinium ester label to an alkaline hydrogen peroxide solution triggers a flash of light . This light emission is the result of a chemical reaction that forms a highly strained dioxetan structure, which breaks down with the generation of an excited state acridone .
Temporal Effects in Laboratory Settings
The effects of this compound can be observed over time in laboratory settings. The chemiluminescence generated by the compound can be detected and measured, providing a temporal record of the labeled biomolecules
Metabolic Pathways
Its primary reaction involves hydrogen peroxide, suggesting that it may interact with metabolic pathways involving this molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridinium C2 NHS Ester involves the reaction of acridinium derivatives with N-hydroxysuccinimide (NHS) esters. The process typically includes the following steps:
Formation of Acridinium Derivative: Acridinium derivatives are synthesized by reacting acridine with suitable reagents to introduce functional groups.
Coupling with NHS Ester: The acridinium derivative is then coupled with N-hydroxysuccinimide ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反应分析
Types of Reactions
Acridinium C2 NHS Ester undergoes several types of chemical reactions, including:
Oxidation: In the presence of hydrogen peroxide, the compound undergoes oxidation, leading to the generation of chemiluminescence.
Substitution: The NHS ester group can react with primary amines, leading to the formation of stable amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline solution is commonly used to trigger chemiluminescence.
Substitution: Primary amines in a suitable buffer (e.g., phosphate-buffered saline) are used for labeling proteins and other biomolecules.
Major Products Formed
Chemiluminescence Reaction: The major product is light emission, along with the formation of acridinone and carbon dioxide.
Substitution Reaction: The major product is the labeled biomolecule with a stable amide bond.
科学研究应用
Acridinium C2 NHS Ester has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent label in various analytical techniques.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for detection and quantification.
Medicine: Utilized in diagnostic assays, including immunoassays for detecting specific proteins or pathogens.
Industry: Applied in quality control and testing of biological products.
相似化合物的比较
Acridinium C2 NHS Ester is unique compared to other similar compounds due to its specific chemiluminescent properties and stability. Similar compounds include:
Lumiwox™ Acridinium NHS Ester: Unlike this compound, the chemiluminescent label in Lumiwox™ remains bonded to the carrier molecule upon activation.
Acridinium Dimethylphenyl Ester: This compound has different conjugation sites and chemiluminescent properties.
Conclusion
This compound is a versatile and valuable compound in scientific research, offering unique chemiluminescent properties for labeling and detection applications. Its ability to generate light in the presence of hydrogen peroxide makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.
属性
IUPAC Name |
[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N2O6.CHF3O3S/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32;2-1(3,4)8(5,6)7/h2-11,13-14H,12,15-17H2,1H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDRKKHKYOEOLR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F3N2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
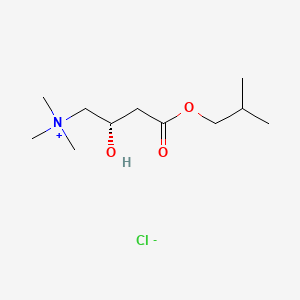
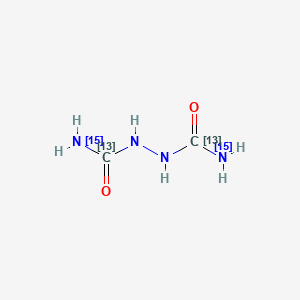
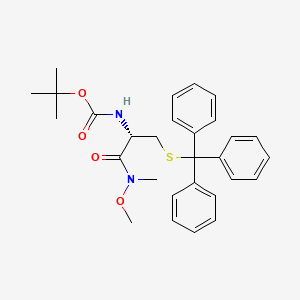
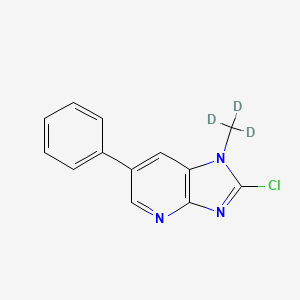

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)
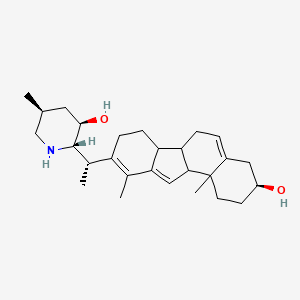
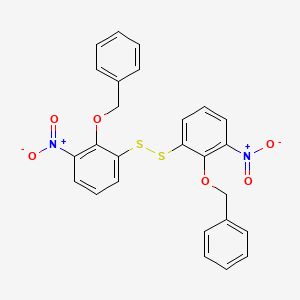
![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
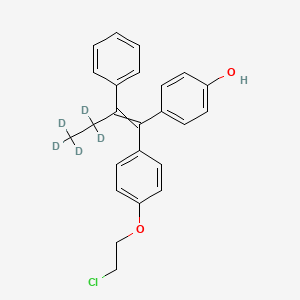
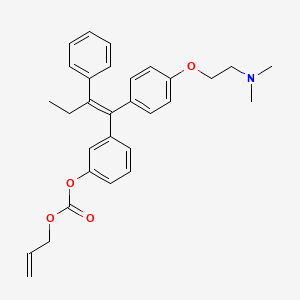
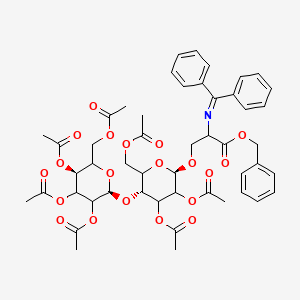

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)
